molecular formula C13H10O4 B11874977 3-methylnaphthalene-1,2-dicarboxylic Acid CAS No. 83536-61-2

3-methylnaphthalene-1,2-dicarboxylic Acid

Cat. No.: B11874977
CAS No.: 83536-61-2
M. Wt: 230.22 g/mol
InChI Key: IGPBLYQSLGWUDY-UHFFFAOYSA-N
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Description

3-Methylnaphthalene-1,2-dicarboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, featuring two carboxylic acid groups at the 1 and 2 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylnaphthalene-1,2-dicarboxylic acid typically involves the acylation of 2-methylnaphthalene followed by oxidation. One common method includes the use of acid-modified Hβ molecular sieves as catalysts for the acylation process. The reaction conditions often involve a solvent such as sulfolane, with the optimal conditions being a citric acid concentration of 0.3 mol/L, a modification time of 48 hours, and calcination at 550°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is a key consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylnaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

3-Methylnaphthalene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylnaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring and methyl group can also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

3-Methylnaphthalene-1,2-dicarboxylic acid can be compared to other dicarboxylic acids, such as:

Properties

CAS No.

83536-61-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-methylnaphthalene-1,2-dicarboxylic acid

InChI

InChI=1S/C13H10O4/c1-7-6-8-4-2-3-5-9(8)11(13(16)17)10(7)12(14)15/h2-6H,1H3,(H,14,15)(H,16,17)

InChI Key

IGPBLYQSLGWUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C(=O)O)C(=O)O

Origin of Product

United States

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